molecular formula C12H16N2O5S B7589327 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid

2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid

Cat. No. B7589327
M. Wt: 300.33 g/mol
InChI Key: GPCYOFGKKOONIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid, also known as MSAB, is a chemical compound that has shown promising results in scientific research. It is a derivative of benzoic acid and has a morpholin-4-ylsulfonylamino group attached to it. This compound has been studied for its potential use in various applications, including cancer treatment, anti-inflammatory therapy, and as an inhibitor of certain enzymes. In

Mechanism of Action

The mechanism of action of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid involves its ability to inhibit certain enzymes that are involved in various cellular processes. One of the enzymes that 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid targets is called protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid can slow down the growth of cancer cells.
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid also inhibits the production of certain cytokines and chemokines that are involved in the inflammatory response. This leads to a reduction in inflammation and can help alleviate symptoms of various inflammatory diseases.
Biochemical and physiological effects:
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid inhibits the growth and proliferation of cancer cells by targeting protein kinase CK2. This leads to a reduction in tumor growth and can potentially lead to cancer cell death.
Inflammatory diseases are characterized by chronic inflammation, which can lead to tissue damage and various complications. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. This can help alleviate symptoms of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid in lab experiments is its specificity. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid targets specific enzymes and cytokines, which makes it a useful tool for studying the effects of these molecules on various cellular processes.
However, one of the limitations of using 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid in lab experiments is its potential toxicity. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid. One area of research is the development of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid analogs that are more potent and less toxic than the original compound. This could lead to the development of more effective cancer treatments and anti-inflammatory therapies.
Another area of research is the study of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid in combination with other drugs. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to enhance the effects of certain chemotherapy drugs, which could lead to more effective cancer treatments.
Conclusion:
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit certain enzymes and cytokines makes it a useful tool for studying various cellular processes. Further research is needed to fully understand the potential of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid and to develop more effective treatments for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid involves several steps. It starts with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with morpholine in the presence of a base to form 4-(morpholin-4-yl)benzoic acid. The final step involves the reaction of 4-(morpholin-4-yl)benzoic acid with methanesulfonyl chloride to form 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid.

Scientific Research Applications

2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid can inhibit the growth of cancer cells by targeting certain enzymes that are involved in the growth and proliferation of cancer cells.
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has also been studied for its anti-inflammatory properties. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines.

properties

IUPAC Name

2-methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-9-8-10(2-3-11(9)12(15)16)13-20(17,18)14-4-6-19-7-5-14/h2-3,8,13H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCYOFGKKOONIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid

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